molecular formula C12H9NO3 B5865042 3-(2-formyl-1H-pyrrol-1-yl)benzoic acid

3-(2-formyl-1H-pyrrol-1-yl)benzoic acid

Cat. No.: B5865042
M. Wt: 215.20 g/mol
InChI Key: XBIODRDXFUJXFH-UHFFFAOYSA-N
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Description

3-(2-Formyl-1H-pyrrol-1-yl)benzoic acid (CAS: 149323-68-2) is a benzoic acid derivative functionalized with a 2-formylpyrrole substituent at the meta-position of the aromatic ring. Its molecular formula is C₁₃H₁₁NO₃, with a molecular weight of 237.23 g/mol. The SMILES notation is C1=CC(=CC(=C1)C(=O)O)N2C=CC=C2C=O, and its InChIKey is IAISJSKPMHDWBN-UHFFFAOYSA-N . The compound features a benzoic acid backbone linked to a pyrrole ring bearing an aldehyde group, making it a versatile intermediate for synthesizing hydrazones, Schiff bases, or metal-organic frameworks.

Properties

IUPAC Name

3-(2-formylpyrrol-1-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO3/c14-8-11-5-2-6-13(11)10-4-1-3-9(7-10)12(15)16/h1-8H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBIODRDXFUJXFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=CC=C2C=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-formyl-1H-pyrrol-1-yl)benzoic acid typically involves the condensation of a pyrrole derivative with a benzoic acid derivative. One common method includes the reaction of 2-formylpyrrole with a benzoic acid derivative under acidic or basic conditions to facilitate the formation of the desired product .

Industrial Production Methods: This may include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 3-(2-Formyl-1H-pyrrol-1-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-(2-Formyl-1H-pyrrol-1-yl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-formyl-1H-pyrrol-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the pyrrole ring can participate in π-π interactions with aromatic residues in biological molecules, further influencing its biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Positional Isomers: 4-(2-Formyl-1H-pyrrol-1-yl)benzoic Acid

The positional isomer 4-(2-formyl-1H-pyrrol-1-yl)benzoic acid (CAS: 85841-67-4) differs only in the substitution position of the pyrrole group (para vs. meta on the benzoic acid).

Property 3-(2-Formyl-1H-pyrrol-1-yl)benzoic Acid 4-(2-Formyl-1H-pyrrol-1-yl)benzoic Acid
Substitution Position Meta Para
Molecular Formula C₁₃H₁₁NO₃ C₁₃H₁₁NO₃
Key Applications Antimicrobial hydrazones Coordination chemistry

Heterocyclic Analogues: Benzothiophene Derivatives

The sulfur atom in the benzothiophene enhances electron-withdrawing effects, which may influence solubility and redox behavior compared to the purely aromatic benzoic acid backbone .

Pyrazole-Based Analogues

Compounds like 4-[3-(2,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid (from Zakeyah et al., 2018) substitute pyrrole with pyrazole. Pyrazole’s additional nitrogen atom increases hydrogen-bonding capacity, often improving antimicrobial activity. For example, hydrazone derivatives of these pyrazole-benzoic acids exhibit MIC values of 8–32 µg/mL against Staphylococcus aureus , whereas analogous pyrrole derivatives are less studied in this context.

Biological Activity

3-(2-formyl-1H-pyrrol-1-yl)benzoic acid is a compound of significant interest due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound features a pyrrole ring with a formyl substituent and a benzoic acid moiety. Its molecular formula is C12H9N1O2C_{12}H_{9}N_{1}O_{2}, with a molecular weight of approximately 201.21 g/mol. The compound's unique structure allows for various interactions within biological systems, contributing to its potential therapeutic effects.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Activity : The compound has shown effectiveness against various pathogens, including bacteria and fungi. Its mechanism often involves disrupting cellular processes or inhibiting growth through interaction with microbial enzymes or structural components.
  • Antitumor Properties : Preliminary studies suggest potential antitumor effects, particularly in inhibiting the proliferation of cancer cell lines. The compound may exert its effects by modulating pathways involved in cell cycle regulation and apoptosis.
  • Anti-inflammatory Effects : Some studies have indicated that this compound can reduce inflammation markers, making it a candidate for treating inflammatory diseases.

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed to interact with various molecular targets, including:

  • Molecular Chaperones : Similar compounds have been shown to modulate the activity of chaperones that assist in protein folding and stability, which are crucial in maintaining cellular homeostasis.
  • Cell Signaling Pathways : The compound may influence pathways related to cell survival and proliferation, potentially leading to enhanced therapeutic outcomes in cancer treatment.

Research Findings

A summary of key research findings related to the biological activity of this compound is presented below:

StudyBiological ActivityKey FindingsReference
AntimicrobialEffective against Staphylococcus aureus with MIC values ranging from 3.12 to 12.5 μg/mLMDPI
AntitumorInhibits proliferation in various cancer cell lines; potential for further development as an anticancer agentBenchchem
Anti-inflammatoryReduced inflammatory markers in vitro; suggests potential for treating inflammatory conditionsPMC

Case Studies

Several case studies have highlighted the efficacy of pyrrole-based compounds similar to this compound in clinical settings:

  • Antimicrobial Efficacy : A study evaluating various pyrrole derivatives found that compounds with similar structures exhibited significant antibacterial properties against resistant strains of bacteria, suggesting that this compound could be further explored as a lead compound for antibiotic development.
  • Cancer Treatment : In vitro studies demonstrated that derivatives of the compound could induce apoptosis in cancer cells while sparing normal cells, indicating a favorable therapeutic index.

Q & A

Basic Research Questions

Q. What are the key structural features and characterization methods for 3-(2-formyl-1H-pyrrol-1-yl)benzoic acid?

  • Answer : The compound’s structure includes a benzoic acid backbone substituted with a 2-formylpyrrole group. Key characterization methods include:

  • NMR spectroscopy (¹H/¹³C) to confirm the aromatic protons, formyl group (δ ~9.8 ppm), and carboxylic acid functionality.
  • Mass spectrometry (MS) for molecular weight verification (C₁₃H₁₁NO₃, exact mass 229.07 g/mol) .
  • X-ray crystallography for absolute configuration determination, though this requires high-purity crystals.
  • Infrared (IR) spectroscopy to identify carbonyl stretches (formyl: ~1700 cm⁻¹; carboxylic acid: ~1680 cm⁻¹) .

Q. What are common synthetic routes for preparing this compound?

  • Answer : Two primary methods are documented:

  • Coupling reactions : Use of coupling agents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in DMF to link pyrrole derivatives to benzoic acid precursors .
  • Direct formylation : Reaction of 3-(1H-pyrrol-1-yl)benzoic acid with formylating agents (e.g., POCl₃/DMF) under controlled conditions to introduce the aldehyde group .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound under varying reaction conditions?

  • Answer : Systematic optimization involves:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity of intermediates .
  • Temperature control : Lower temperatures (0–5°C) minimize side reactions during formylation .
  • Catalyst screening : Lewis acids (e.g., ZnCl₂) improve regioselectivity in pyrrole substitution .
  • Purification techniques : Gradient chromatography (silica gel, ethyl acetate/hexane) isolates the product from unreacted starting materials .

Q. What strategies are effective in analyzing structure-activity relationships (SAR) for the antimicrobial activity of derivatives?

  • Answer : Key SAR strategies include:

  • Functional group modifications : Replacing the formyl group with acetyl or trifluoromethyl groups alters electron density and hydrogen-bonding capacity, impacting bacterial membrane penetration .
  • Positional isomerism : Testing analogs with substitutions at the 4-position of the benzoic acid (vs. 3-position) to assess steric effects on target binding .
  • Bioisosteric replacement : Swapping the pyrrole ring with pyrazole or imidazole to evaluate heterocyclic influence on minimal inhibitory concentration (MIC) .

Q. How should researchers resolve discrepancies in biological activity data between in vitro and in vivo models?

  • Answer : Address discrepancies by:

  • Pharmacokinetic profiling : Measure bioavailability, plasma protein binding, and metabolic stability (e.g., cytochrome P450 assays) to identify poor in vivo efficacy .
  • Dosage adjustments : Optimize dosing regimens based on in vitro IC₅₀ values and in vivo toxicity thresholds .
  • Model validation : Use genetically modified bacterial strains (e.g., efflux pump knockouts) to confirm target specificity in animal models .

Q. What computational methods are recommended to predict binding interactions with biological targets?

  • Answer : Computational approaches include:

  • Molecular docking : Software like AutoDock Vina predicts binding poses with bacterial enzymes (e.g., DNA gyrase) by analyzing formyl group interactions with active-site residues .
  • Molecular dynamics (MD) simulations : Assess binding stability over time (≥100 ns trajectories) to identify critical hydrogen bonds or hydrophobic contacts .
  • QSAR modeling : Develop regression models correlating substituent electronegativity with antimicrobial potency .

Q. How does the formyl group influence reactivity and pharmacological profiles compared to acetyl or methyl analogs?

  • Answer : The formyl group:

  • Enhances electrophilicity : Facilitates Schiff base formation with lysine residues in target proteins, improving irreversible inhibition .
  • Reduces metabolic stability : Prone to oxidation (vs. acetyl/methyl groups), necessitating prodrug strategies for in vivo applications .
  • Modulates solubility : The polar aldehyde group improves aqueous solubility compared to hydrophobic methyl derivatives, aiding formulation .

Methodological Notes

  • Data Contradictions : Conflicting antimicrobial results may arise from strain-specific resistance mechanisms (e.g., efflux pumps in Acinetobacter baumannii); validate findings across ≥3 clinical isolates .
  • Advanced Characterization : Use high-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) to resolve structural ambiguities in derivatives .

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